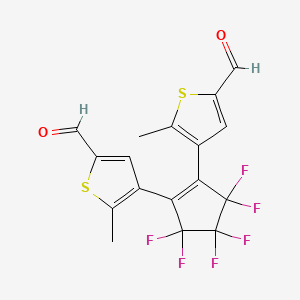
1,2-Bis(5'-formyl-2'-methylthien-3'-yl)perfluorocyclopentene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(5’-formyl-2’-methylthien-3’-yl)perfluorocyclopentene is an organic compound with the chemical formula C17H10F6O2S2. It is a derivative of perfluorocyclopentene, featuring two 5’-formyl-2’-methyl-3’-thienyl functional groups. This compound is known for its hydrophobic nature and high thermal stability, making it useful in various applications, particularly in polymer materials. Additionally, it exhibits photochromic properties, meaning it can undergo structural changes when exposed to light, which makes it valuable in the development of photoresponsive materials, optical switches, and light-controlling devices .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Bis(5’-formyl-2’-methylthien-3’-yl)perfluorocyclopentene can be synthesized through several methods. One common approach involves chemically modifying perfluorocyclopentene to introduce the 5’-formyl-2’-methyl-3’-thienyl functional groups. This can be achieved through various chemical reactions, such as alkylation, acylation, or electrophilic addition reactions .
Industrial Production Methods
In industrial settings, the production of 1,2-Bis(5’-formyl-2’-methylthien-3’-yl)perfluorocyclopentene typically involves large-scale chemical synthesis processes. These processes are optimized for high yield and purity, often utilizing advanced techniques and equipment to ensure consistent quality. The specific details of industrial production methods may vary depending on the manufacturer and the intended application of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(5’-formyl-2’-methylthien-3’-yl)perfluorocyclopentene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the formyl groups into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
Applications De Recherche Scientifique
1,2-Bis(5’-formyl-2’-methylthien-3’-yl)perfluorocyclopentene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,2-Bis(5’-formyl-2’-methylthien-3’-yl)perfluorocyclopentene primarily involves its photochromic properties. Upon exposure to ultraviolet (UV) light, the compound undergoes a reversible structural change from an open form to a closed form. This change alters its electronic and optical properties, enabling it to switch between different states. The process is reversible, and the compound can return to its original state upon exposure to visible light .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Bis(5’-formyl-2’-methylthien-3’-yl)hexafluorocyclopentene
- 4,4’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-2-carbaldehyde)
- 4,4’-(Hexafluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-2-carbaldehyde)
Uniqueness
1,2-Bis(5’-formyl-2’-methylthien-3’-yl)perfluorocyclopentene stands out due to its unique combination of high thermal stability, hydrophobicity, and photochromic properties. These characteristics make it particularly valuable in applications requiring materials that can respond to light and withstand harsh conditions .
Propriétés
Formule moléculaire |
C17H10F6O2S2 |
|---|---|
Poids moléculaire |
424.4 g/mol |
Nom IUPAC |
4-[3,3,4,4,5,5-hexafluoro-2-(5-formyl-2-methylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C17H10F6O2S2/c1-7-11(3-9(5-24)26-7)13-14(12-4-10(6-25)27-8(12)2)16(20,21)17(22,23)15(13,18)19/h3-6H,1-2H3 |
Clé InChI |
TVHDYNKXSNXQSC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(S1)C=O)C2=C(C(C(C2(F)F)(F)F)(F)F)C3=C(SC(=C3)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl {[3-cyano-4-(4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B15156284.png)
![4-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}butanoic acid](/img/structure/B15156293.png)
![4-[5-(2-hydroxyphenyl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B15156313.png)
![6-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B15156318.png)
![4,7-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B15156321.png)
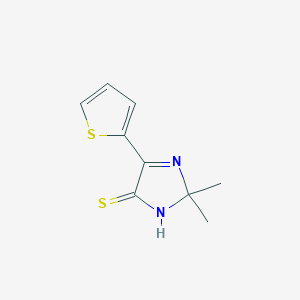
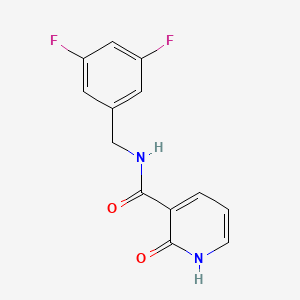
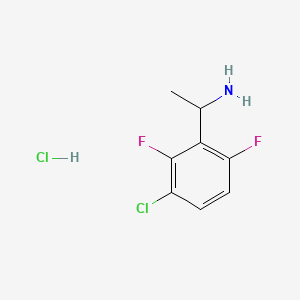
![4-[({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B15156329.png)
![2-[(4-Iodobenzyl)sulfanyl]-5-nitropyridine](/img/structure/B15156337.png)
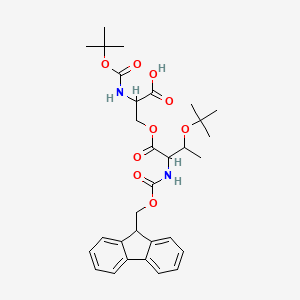
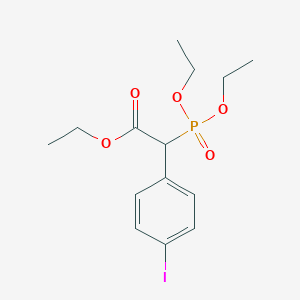
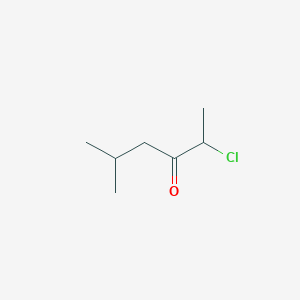
![1-(4-ethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B15156367.png)
